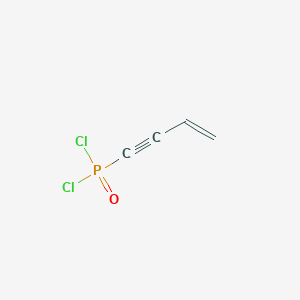
But-3-en-1-yn-1-ylphosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-en-1-yn-1-ylphosphonic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of both a phosphonic dichloride group and an alkyne group in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of But-3-en-1-yn-1-ylphosphonic dichloride typically involves the reaction of an alkyne with a phosphonic dichloride precursor. One common method is the reaction of but-3-en-1-yne with phosphorus trichloride in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: But-3-en-1-yn-1-ylphosphonic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic dichloride group to phosphine derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under mild conditions.
Major Products:
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine derivatives.
Substitution: Phosphonic esters and amides.
Applications De Recherche Scientifique
But-3-en-1-yn-1-ylphosphonic dichloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in modifying biomolecules and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of But-3-en-1-yn-1-ylphosphonic dichloride involves its reactivity with nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of phosphonic esters and amides. The alkyne group can participate in cycloaddition reactions, adding to its versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
But-3-yn-1-ylbenzene: Similar in structure but lacks the phosphonic dichloride group.
Phosphonic acid derivatives: Compounds with similar reactivity but different functional groups.
Phosphine oxides: Similar phosphorus-containing compounds with different oxidation states
Uniqueness: But-3-en-1-yn-1-ylphosphonic dichloride is unique due to the presence of both an alkyne and a phosphonic dichloride group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various fields of research and industry .
Propriétés
Numéro CAS |
4981-31-1 |
|---|---|
Formule moléculaire |
C4H3Cl2OP |
Poids moléculaire |
168.94 g/mol |
Nom IUPAC |
4-dichlorophosphorylbut-1-en-3-yne |
InChI |
InChI=1S/C4H3Cl2OP/c1-2-3-4-8(5,6)7/h2H,1H2 |
Clé InChI |
UPVIBYRDDJHCOJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC#CP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)



![6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid](/img/structure/B14730360.png)
![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
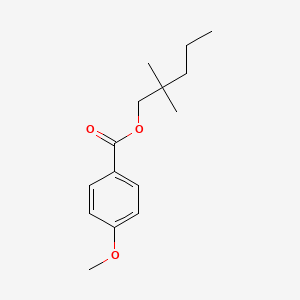
![Cyclohexyl 2-[5-[(2-cyclohexyloxy-2-oxoethyl)amino]pentylamino]acetate](/img/structure/B14730381.png)

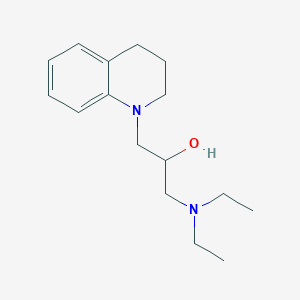
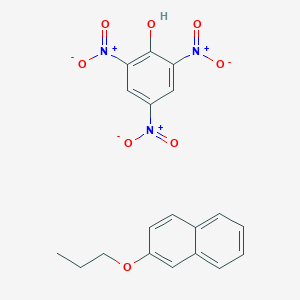
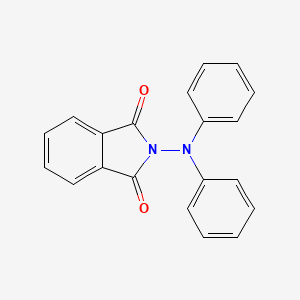
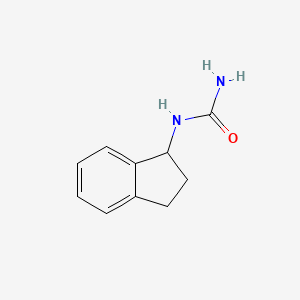
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)
